Bienvenue dans la boutique en ligne BenchChem!

4'-Hydroxyglibenclamide

Pharmacodynamics Potency comparison In vivo rat model

This product is the major active metabolite of glibenclamide, distinct from the 3-cis isomer. Its unique pharmacokinetic profile necessitates its use as an analytical reference standard. Procurement ensures accurate LC-MS/MS quantification in plasma and urine, essential for therapeutic drug monitoring and pharmacokinetic studies, particularly in renal impairment research.

Molecular Formula C23H28ClN3O6S
Molecular Weight 510.0 g/mol
CAS No. 23155-00-2
Cat. No. B192879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Hydroxyglibenclamide
CAS23155-00-2
Synonyms4-hydroxyglibenclamide
4-hydroxyglibenclamide, (trans)-isome
Molecular FormulaC23H28ClN3O6S
Molecular Weight510.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O
InChIInChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)
InChIKeyIUWSGCQEWOOQDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





4'-Hydroxyglibenclamide (CAS 23155-00-2) Procurement Guide for Pharmacokinetic and Metabolite Research


4'-Hydroxyglibenclamide (CAS 23155-00-2), also known as 4-trans-hydroxyglibenclamide, is the major active metabolite of the second-generation sulfonylurea drug glibenclamide (glyburide) [1]. It is formed in the liver via cytochrome P450 isoforms CYP2C8 and CYP2C9 and retains significant hypoglycemic activity [1]. This compound is primarily utilized as an analytical reference standard for liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) assays in pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research .

Critical Procurement Rationale: Why 4'-Hydroxyglibenclamide Cannot Be Substituted with Glibenclamide


Substituting 4'-hydroxyglibenclamide with its parent drug glibenclamide or the alternative metabolite 3-cis-hydroxyglibenclamide in analytical or pharmacological studies introduces significant quantitative error. 4'-Hydroxyglibenclamide exhibits a distinct pharmacokinetic profile, including a larger volume of distribution (~20.8 L vs. ~7.44 L for glibenclamide) and higher total clearance (~11.9 L/h vs. ~4.42 L/h) [1]. Furthermore, its hypoglycemic potency is approximately 6.5-fold lower than glibenclamide [2]. Using the incorrect reference standard will compromise the accuracy of LC-MS/MS quantification, lead to misinterpretation of metabolic pathway contributions, and invalidate the assessment of metabolite-specific pharmacological effects in renal impairment or drug interaction studies [3].

Quantitative Differentiation of 4'-Hydroxyglibenclamide (CAS 23155-00-2) Against In-Class Comparators


4'-Hydroxyglibenclamide Exhibits 6.5-Fold Lower Hypoglycemic Potency Than Glibenclamide

In a direct head-to-head in vivo comparison, 4'-hydroxyglibenclamide demonstrated significantly lower hypoglycemic potency than the parent drug glibenclamide. The dose required to produce a 30% decrease in blood glucose (ED30) was approximately 6.5 times higher for the metabolite, indicating a marked reduction in acute glucose-lowering efficacy [1].

Pharmacodynamics Potency comparison In vivo rat model

4'-Hydroxyglibenclamide Demonstrates a 2.8-Fold Larger Volume of Distribution Compared to Glibenclamide

Following intravenous administration in healthy human subjects, 4'-hydroxyglibenclamide exhibited a mean volume of distribution (Vd) of 20.8 ± 8.4 L, which is approximately 2.8-fold larger than the 7.44 ± 1.53 L observed for glibenclamide [1]. This indicates that the metabolite distributes more extensively into tissues compared to the parent drug.

Pharmacokinetics Volume of distribution Human intravenous study

4'-Hydroxyglibenclamide Has 2.7-Fold Higher Total Clearance Relative to Glibenclamide

In the same intravenous pharmacokinetic study, the total clearance (CL) of 4'-hydroxyglibenclamide was 11.9 ± 1.7 L/h, compared to 4.42 ± 0.56 L/h for glibenclamide—a 2.7-fold higher rate of elimination [1]. This accelerated clearance is consistent with the metabolite's enhanced hydrophilicity and renal elimination pathway.

Pharmacokinetics Total clearance Human intravenous study

Renal Impairment Selectively Elevates 4'-Hydroxyglibenclamide Exposure by Up to 1.5-Fold

In diabetic patients with impaired renal function (IRF), peak serum concentrations (Cmax) of 4'-hydroxyglibenclamide were elevated to a range of 24-85 ng/mL, compared to 16-57 ng/mL in patients with normal renal function (NRF)—a relative increase of approximately 1.5-fold at the upper bound [1]. Concurrently, urinary excretion of the metabolite was markedly reduced (7.2% vs. 26.4% of dose in 24 hours), confirming renal impairment leads to metabolite accumulation.

Pharmacokinetics Renal impairment Metabolite accumulation

4'-Hydroxyglibenclamide Represents 27% of the Total Urinary Metabolite Recovery in Healthy Subjects

In a mass balance study of healthy Caucasian subjects receiving a single oral 1.75 mg dose of glibenclamide, 4'-hydroxyglibenclamide accounted for 27 ± 4% of the administered dose excreted in urine over 48 hours, whereas the alternative metabolite 3-cis-hydroxyglibenclamide accounted for only 8 ± 2% [1]. This confirms that 4'-hydroxyglibenclamide is the quantitatively dominant circulating metabolite, representing approximately 75% of the total hydroxylated metabolite pool.

Drug metabolism Excretion profile Human mass balance

4'-Hydroxyglibenclamide Binds SUR1/Kir6.2 with High-Affinity IC50 of 0.95 nM

In competitive radioligand binding assays using rat brain synaptosomes, 4'-hydroxyglibenclamide inhibited [³H]glibenclamide binding to the high-affinity site of the SUR1/Kir6.2 KATP channel with an IC50 of 0.95 nM, and to the low-affinity site with an IC50 of 100 nM [1]. While direct comparative IC50 data for glibenclamide in the same assay system are not provided in the primary reference, the absolute nanomolar affinity establishes that the metabolite retains potent target engagement.

Receptor binding SUR1/Kir6.2 In vitro pharmacology

Optimal Application Scenarios for Procuring 4'-Hydroxyglibenclamide (CAS 23155-00-2)


Quantitative Bioanalysis in Clinical Pharmacokinetic Studies of Glibenclamide

4'-Hydroxyglibenclamide is the predominant circulating metabolite, representing 27% of the administered glibenclamide dose in urine [1]. Its distinct pharmacokinetic profile—2.8-fold larger volume of distribution and 2.7-fold higher clearance than glibenclamide [2]—necessitates its use as a primary analytical reference standard for accurate LC-MS/MS quantification in plasma and urine. This is essential for therapeutic drug monitoring and pharmacokinetic modeling in both healthy and renally impaired populations.

Renal Impairment and Drug Safety Pharmacology Studies

In patients with impaired renal function, peak serum concentrations of 4'-hydroxyglibenclamide increase by up to 1.5-fold due to reduced urinary excretion [3]. This accumulation directly correlates with prolonged hypoglycemic risk observed clinically. Researchers investigating the safety pharmacology of glibenclamide in special populations should procure this metabolite standard to accurately quantify exposure and establish exposure-response relationships in renal impairment models.

In Vitro KATP Channel Pharmacology and Sulfonylurea Receptor Binding Assays

With a high-affinity SUR1/Kir6.2 IC50 of 0.95 nM in rat brain synaptosomes [4], 4'-hydroxyglibenclamide serves as a valuable tool compound for studying sulfonylurea receptor pharmacology and KATP channel modulation. Its distinct hydroxylation state alters physicochemical properties (LogP ~4.87) while retaining nanomolar target engagement, making it useful for structure-activity relationship studies of sulfonylurea analogs.

Analytical Method Development and Validation for GLP-Compliant Bioanalysis

As an analytical standard with certified purity (≥97.0% by HPLC) suitable for both HPLC and GC techniques , 4'-hydroxyglibenclamide is appropriate for developing and validating quantitative bioanalytical methods. Its distinct UV absorbance maximum at 299.50 nm (compared to 300.60 nm for glibenclamide) [5] enables selective detection and quantification in complex biological matrices, supporting method robustness and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Hydroxyglibenclamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.